molecular formula C11H15NO3 B3121189 Ethyl 2-(4-aminophenoxy)propanoate CAS No. 28059-75-8

Ethyl 2-(4-aminophenoxy)propanoate

Cat. No. B3121189
CAS RN: 28059-75-8
M. Wt: 209.24 g/mol
InChI Key: RZDYVPVMGBZEEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .


Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .

Scientific Research Applications

Synthesis of Colorless Polyimides

Ethyl 2-(4-aminophenoxy)propanoate can be used in the synthesis of colorless polyimides . These polyimides are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride . They exhibit good thermal properties, with a 5% weight loss at a temperature range of 510-529 °C and a glass transition temperature above 290 °C . They also show good optical transparency, with a cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm .

Development of Optoelectronic Components

The polyimides synthesized using Ethyl 2-(4-aminophenoxy)propanoate have found wide application in various optoelectronic components . These include plastic substrates, color filters, roll-up displays, and portable devices . The polyimides possess excellent thermal dimensional stability, adhesion to metal, chemical resistance, and low dielectric constant .

Synthesis of Dual Hypoglycemic Agents

Ethyl 2-(4-aminophenoxy)propanoate can be used as a building synthon for the synthesis of novel dual hypoglycemic agents . This compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .

X-ray Structure Analysis

The structure of Ethyl 2-(4-aminophenoxy)propanoate can be studied and approved by X-ray single crystal structure determination . The unit cell parameters and the crystal system can be determined using this method .

Hirshfeld Surface Analysis

The cooperative non-covalent interactions in Ethyl 2-(4-aminophenoxy)propanoate can be discussed with the aid of Hirshfeld surface analysis . The H…H, H…C, and O…H interactions have a major contribution in the molecular packing of this compound .

DFT Studies

Different quantum chemical parameters of Ethyl 2-(4-aminophenoxy)propanoate can be computed and discussed based on DFT calculations . The experimental UV/Vis spectra showed two bands at 299 and 234 nm, which were calculated using the TD-DFT method at 286 (f = 0.068) and 226 nm (f = 0.294), respectively .

properties

IUPAC Name

ethyl 2-(4-aminophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDYVPVMGBZEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminophenoxy)propanoate

Synthesis routes and methods

Procedure details

Ethyl 2-(4-acetamidophenoxy)propanoate (5.0 g, 2.0 mmol) is hydrolyzed by refluxing for 6 hours at 80° C. with ethanol (10 mL) and 3 drops of concentrated hydrochloric acid. The reaction is concentrated under reduced pressure to obtain ethyl 2-(4-aminophenoxy)propanoate (0.4 g) (yield 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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